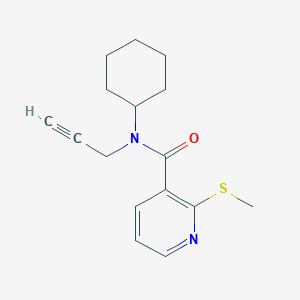![molecular formula C24H23N3O3 B2926232 N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207036-68-7](/img/structure/B2926232.png)
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a dihydropyridine ring, and a biphenyl group . Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry . Dihydropyridines are a class of compounds that are often used in the treatment of hypertension . Biphenyls are hydrocarbons that consist of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The dihydropyridine ring is a six-membered ring with four carbon atoms, one nitrogen atom, and one double-bonded oxygen atom . The biphenyl group consists of two connected phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines can undergo various reactions, including N-alkylation and ring-opening reactions . Dihydropyridines can undergo reduction reactions to form pyridines . Biphenyls can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyrrolidines, dihydropyridines, and biphenyls all have relatively low melting points and boiling points due to their aromatic nature .Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Properties
The compound has been evaluated for its potential anti-viral activities, particularly against human immunodeficiency virus type 1 (HIV-1). It has been identified as a potential non-nucleoside reverse transcriptase inhibitor, demonstrating the capability to inhibit viral replication by interacting with viral enzymes. This highlights its potential use in the development of novel antiviral therapies (Tamazyan et al., 2007).
Antidepressant and Nootropic Activities
Research has explored the compound's derivatives for their antidepressant and nootropic (cognitive enhancing) activities. Specific derivatives have shown promising results in animal models, indicating potential for the development of new treatments for depression and cognitive disorders. The studies demonstrate the compound's utility in creating molecules with central nervous system (CNS) activity (Thomas et al., 2016).
Antitumor Activities
The compound has served as a basis for the development of selective inhibitors targeting the Met kinase superfamily, demonstrating significant in vivo efficacy in tumor models. This suggests its role in the design of targeted cancer therapies, where the focus is on inhibiting specific pathways involved in tumor growth and metastasis (Schroeder et al., 2009).
Material Science and Polymer Synthesis
In material science, derivatives of the compound have been utilized in the synthesis of novel polyamides and coordination polymers. These materials exhibit unique properties, such as thermal stability and solubility in polar solvents, making them suitable for various applications in material science and engineering (Yeh et al., 2008).
Synthesis of Heterocyclic Compounds
The compound's framework has been instrumental in synthesizing novel heterocyclic compounds, including 1,2,4-oxadiazole derivatives. These compounds have been predicted to exhibit biological activity, showcasing the compound's versatility in facilitating the creation of biologically active molecules (Kharchenko et al., 2008).
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of this compound could involve further investigation into its synthesis, properties, and potential biological activities. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and evaluating its potential use in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26-16-20(23(29)27-13-5-6-14-27)15-21(24(26)30)25-22(28)19-11-9-18(10-12-19)17-7-3-2-4-8-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXBXKQBFYKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)
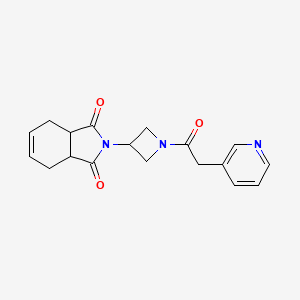
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)
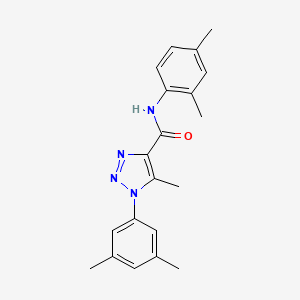
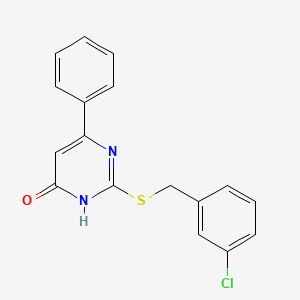
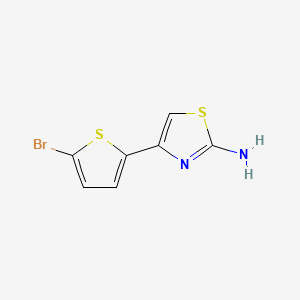
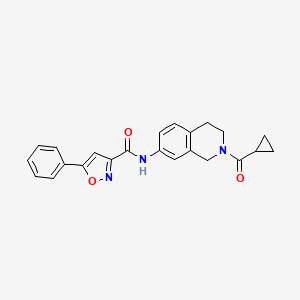
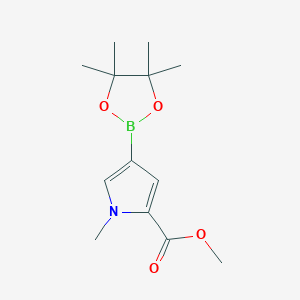
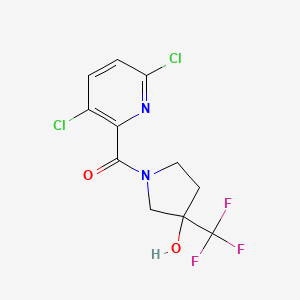
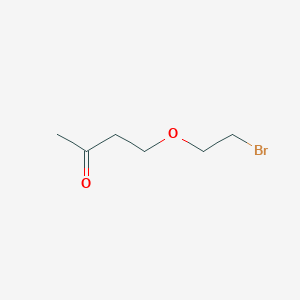
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)
![N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2926171.png)
